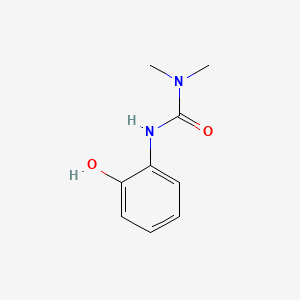

3-(2-Hydroxyphenyl)-1,1-dimethylurea

描述

3-(2-Hydroxyphenyl)-1,1-dimethylurea is a substituted phenylurea compound characterized by a urea backbone with two methyl groups on the nitrogen atom and a hydroxyphenyl substituent at the 2-position of the aromatic ring. These compounds are primarily studied for their herbicidal activity, environmental behavior, and roles in photosynthesis inhibition .

属性

CAS 编号 |

83898-17-3 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.20 g/mol |

IUPAC 名称 |

3-(2-hydroxyphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-5-3-4-6-8(7)12/h3-6,12H,1-2H3,(H,10,13) |

InChI 键 |

VYKYSTWKUAETPR-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C(=O)NC1=CC=CC=C1O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Variations

Substituents on the phenyl ring significantly influence the physicochemical and biological properties of 1,1-dimethylurea derivatives. Key structural analogs include:

- Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) : 3,4-dichloro substitution enhances hydrophobicity and electron transport inhibition .

- Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) : Single 4-chloro substitution reduces potency compared to diuron .

- Chlorotoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea) : Methyl and chloro groups improve soil adsorption and selectivity .

Table 1: Structural Comparison

| Compound | Substituent(s) | Key Structural Features |

|---|---|---|

| 3-(2-Hydroxyphenyl)-1,1-dimethylurea | 2-OH | Polar hydroxyl group at meta position |

| Diuron | 3,4-diCl | Electron-withdrawing chlorines enhance activity |

| Monuron | 4-Cl | Less steric hindrance than diuron |

| Chlorotoluron | 3-Cl, 4-CH3 | Methyl group improves soil binding |

| Hydroxyfenuron | 3-Cl, 4-OH | Hydroxyl group may facilitate degradation |

Herbicidal Efficacy

- Diuron : Broad-spectrum herbicide with high persistence in soil (half-life >90 days) .

- Monuron : Moderate efficacy, faster degradation due to single chlorine .

- Chlorotoluron : Selective pre-emergent herbicide with reduced phytotoxicity in cereals .

The hydroxyl group in this compound may lower herbicidal potency but improve biodegradability, as seen in hydroxyfenuron, a diuron metabolite .

Physicochemical Properties

Solubility and Log P

- Diuron : Log P = 2.8, solubility = 42 mg/L in water .

- Monuron : Log P = 1.9, solubility = 230 mg/L .

- Chlorotoluron : Log P = 2.5, solubility = 74 mg/L .

The hydroxyl group in this compound is expected to increase water solubility (e.g., hydroxyfenuron’s solubility >500 mg/L) but reduce soil adsorption compared to chlorinated analogs .

Table 2: Property Comparison

| Compound | Log P | Water Solubility (mg/L) | Soil Adsorption (Koc) |

|---|---|---|---|

| Diuron | 2.8 | 42 | 480–580 |

| Monuron | 1.9 | 230 | 100–150 |

| Chlorotoluron | 2.5 | 74 | 200–300 |

| This compound (predicted) | ~1.5 | >300 | <100 |

Environmental and Industrial Relevance

Environmental Fate

Chlorinated derivatives like diuron exhibit high persistence and mobility, leading to groundwater contamination. In contrast, hydroxylated analogs like hydroxyfenuron and this compound are more polar, favoring faster microbial degradation and reduced environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。